Technical Whitepaper: N-Ethylpent-4-en-1-amine Hydrochloride (CAS 2138195-16-9) – Synthetic Utility and Application Profiling
Technical Whitepaper: N-Ethylpent-4-en-1-amine Hydrochloride (CAS 2138195-16-9) – Synthetic Utility and Application Profiling
Executive Summary
As drug development increasingly relies on structurally diverse, sp³-rich nitrogen heterocycles, bifunctional aliphatic building blocks have become indispensable. N-Ethylpent-4-en-1-amine hydrochloride (CAS 2138195-16-9) is a highly versatile, commercially available precursor characterized by a secondary amine and an unactivated terminal alkene. Supplied as a stable hydrochloride salt to prevent premature oxidation and polymerization, this molecule is a critical substrate for synthesizing complex 1-ethylpiperidine derivatives via intramolecular hydroamination.
This whitepaper provides an in-depth mechanistic analysis of its reactivity, outlines self-validating experimental workflows, and explores its emerging applications in both organometallic catalysis and molecular biology.
Physicochemical Profiling & Analytics
Understanding the physicochemical parameters of N-ethylpent-4-en-1-amine is critical for downstream analytical validation and reaction design. The hydrochloride salt form ensures long-term shelf stability and mitigates the volatility inherent to low-molecular-weight aliphatic amines.
| Parameter | Value | Analytical Significance |
| CAS Registry Number | 2138195-16-9 | Primary identifier for procurement and IP tracking. |
| Molecular Formula | C₇H₁₆ClN | Denotes the protonated hydrochloride salt (C₇H₁₅N · HCl). |
| Monoisotopic Mass (Free Base) | 113.12045 Da | Target mass for LC-MS (ESI+) validation; [M+H]⁺ at m/z 114.12. |
| Predicted XlogP | 1.6 | Suggests moderate lipophilicity; necessitates biphasic basic extraction during freebasing. |
| Predicted CCS [M+H]⁺ | 125.9 Ų | Collision Cross Section value for Ion Mobility-Mass Spectrometry (IM-MS) tracking[1]. |
Core Synthetic Workflows & Mechanistic Causality
Intramolecular Hydroamination (Piperidine Synthesis)
The most prominent synthetic application of N-ethylpent-4-en-1-amine is its cyclization into 1-ethylpiperidine. While the addition of an N–H bond across a carbon-carbon double bond is thermodynamically favorable, it is kinetically hindered by the severe electrostatic repulsion between the nitrogen lone pair and the electron-rich π-bond of the unactivated alkene.
The Causality of Catalyst Selection: Early-transition-metal catalysts (e.g., Titanium, Zirconium) typically drive hydroamination via a metal-imido intermediate. However, because N-ethylpent-4-en-1-amine is a secondary amine, it lacks the two N–H bonds required to form an imido species. Consequently, researchers must utilize cationic late-transition metals (such as Rhodium or Palladium) or specialized lanthanide complexes[2].
For example, Rhodium-catalyzed systems utilizing [Rh(COD)₂]BF₄ paired with biarylphosphine ligands effectively overcome this activation barrier, promoting a highly regioselective 6-exo-trig cyclization at moderate temperatures (70–100 °C) without requiring extreme pH conditions[3].
Caption: Catalytic cycle of intramolecular hydroamination forming 1-ethylpiperidine.
Olefin Cross-Metathesis
The terminal alkene of this molecule presents an ideal handle for chain extension via Ruthenium-catalyzed cross-metathesis. Strategic imperative: When subjecting this molecule to Grubbs-type catalysts, the amine must either be strongly protected (e.g., via Boc-anhydride) or maintained strictly in its protonated hydrochloride salt form. Free secondary amines act as potent Lewis bases that rapidly coordinate to the Ruthenium center, irreversibly poisoning the metathesis catalyst.
Additive in Molecular Biology (PCR Formulations)
Beyond traditional organic synthesis, aliphatic amines like N-ethylpent-4-en-1-amine have demonstrated utility in molecular biology. Recent patent literature highlights the use of specialized amine hydrochlorides as buffer additives in Polymerase Chain Reaction (PCR) compositions. These amines act as molecular decoys or buffering agents that neutralize nucleic acid synthesis inhibitors found in crude biological samples (e.g., blood, soil), thereby rescuing DNA polymerase processivity and maximizing amplicon yield[4].
Validated Experimental Protocols
The following protocol details the conversion of the hydrochloride salt into a functionalized piperidine via Rhodium-catalyzed hydroamination. It is designed as a self-validating system , ensuring that each phase of the reaction can be analytically confirmed before proceeding.
Protocol: Freebasing and Rhodium-Catalyzed Cyclization
Phase 1: Salt Freebasing (Preparation of the Active Nucleophile)
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Suspend 1.0 mmol of N-ethylpent-4-en-1-amine hydrochloride in 5 mL of dichloromethane (DCM).
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Add 5 mL of 1M aqueous NaOH and stir vigorously for 15 minutes to deprotonate the ammonium salt.
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Separate the organic layer and extract the aqueous layer with an additional 2 × 5 mL DCM.
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Dry the combined organic layers over anhydrous Na₂SO₄.
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Critical Step: Carefully concentrate the solution under reduced pressure at a low temperature (max 25 °C). Causality: The free base (MW 113.20 g/mol ) is highly volatile; aggressive rotary evaporation will result in severe product loss.
Phase 2: Catalytic Cyclization 6. In a nitrogen-filled glovebox, charge a Schlenk tube with[Rh(COD)₂]BF₄ (5 mol%) and Xantphos ligand (5 mol%). 7. Dissolve the catalyst mixture in 3 mL of anhydrous, degassed 1,4-dioxane. 8. Add the freshly prepared N-ethylpent-4-en-1-amine free base to the Schlenk tube. 9. Seal the tube, remove it from the glovebox, and heat the reaction mixture to 80 °C for 12 hours.
Phase 3: Self-Validating Analytical Checkpoint (NMR) 10. Cool the reaction to room temperature, filter through a short pad of Celite to remove the metal catalyst, and concentrate. 11. Validation: Dissolve the crude residue in CDCl₃ and acquire a ¹H NMR spectrum. The reaction is deemed successful and complete upon the total disappearance of the terminal alkene multiplet at δ 5.7–5.9 ppm and the terminal methylene doublets at δ 4.9–5.1 ppm. Concurrently, you must observe the emergence of upfield multiplets (δ 1.2–2.5 ppm) corresponding to the newly formed saturated piperidine ring.
Caption: Step-by-step experimental workflow for the hydroamination of the amine hydrochloride.
References
- PubChemLite: 2138195-16-9 (C7H15N). Université du Luxembourg.
- Mild, Rhodium-Catalyzed Intramolecular Hydroamination of Unactivated Terminal and Internal Alkenes with Primary and Secondary Amines. Organic Chemistry Portal / J. Am. Chem. Soc.
- Hydroamination - Transition Metal Catalysis. Chemistry LibreTexts.
- US20200392562A1 - Polymerase chain reaction composition comprising amines. Google Patents.
Sources
- 1. PubChemLite - 2138195-16-9 (C7H15N) [pubchemlite.lcsb.uni.lu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mild, Rhodium-Catalyzed Intramolecular Hydroamination of Unactivated Terminal and Internal Alkenes with Primary and Secondary Amines [organic-chemistry.org]
- 4. US20200392562A1 - Polymerase chain reaction composition comprising amines - Google Patents [patents.google.com]
